![molecular formula C22H16F3N3O3S2 B269888 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B269888.png)
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, also known as PBIT, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. PBIT is a small molecule inhibitor of the transcription factor HIF-1α, which is a key regulator of tumor growth and angiogenesis.
作用机制
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide acts as a small molecule inhibitor of HIF-1α by binding to its transcriptional activation domain. HIF-1α is a transcription factor that regulates the expression of genes involved in tumor growth and angiogenesis. The inhibition of HIF-1α by 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide leads to the suppression of these genes, resulting in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of HIF-1α, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiotherapy. 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to reduce the expression of several angiogenic factors, including VEGF and bFGF.
实验室实验的优点和局限性
One of the main advantages of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is its specificity for HIF-1α. Unlike other HIF-1α inhibitors, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide does not inhibit other transcription factors or signaling pathways. This specificity makes 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide an attractive candidate for cancer treatment. However, one limitation of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is its low solubility in aqueous solutions, which can limit its use in in vitro experiments.
未来方向
For research on 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include the development of more potent and selective HIF-1α inhibitors, investigation of its potential use in combination with other cancer treatments, and evaluation of its safety and efficacy in clinical trials.
合成方法
The synthesis of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-mercaptobenzimidazole with 4-trifluoromethylphenylacetic acid, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent. The synthesis of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been reported in several scientific journals, and the compound has been synthesized in both small and large scales.
科学研究应用
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in the scientific community due to its potential use in cancer treatment. HIF-1α is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and angiogenesis. 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit HIF-1α activity in several cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.
属性
产品名称 |
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide |
---|---|
分子式 |
C22H16F3N3O3S2 |
分子量 |
491.5 g/mol |
IUPAC 名称 |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H16F3N3O3S2/c23-22(24,25)16-10-4-5-11-17(16)26-20(29)14-32-21-27-18-12-6-7-13-19(18)28(21)33(30,31)15-8-2-1-3-9-15/h1-13H,14H2,(H,26,29) |
InChI 键 |
FFZBHMKRPYUAPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。